

# Application Notes and Protocols for UCL 1684 in In Vitro Slice Electrophysiology

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## Compound of Interest

Compound Name: UCL 1684 dibromide

Cat. No.: B611545

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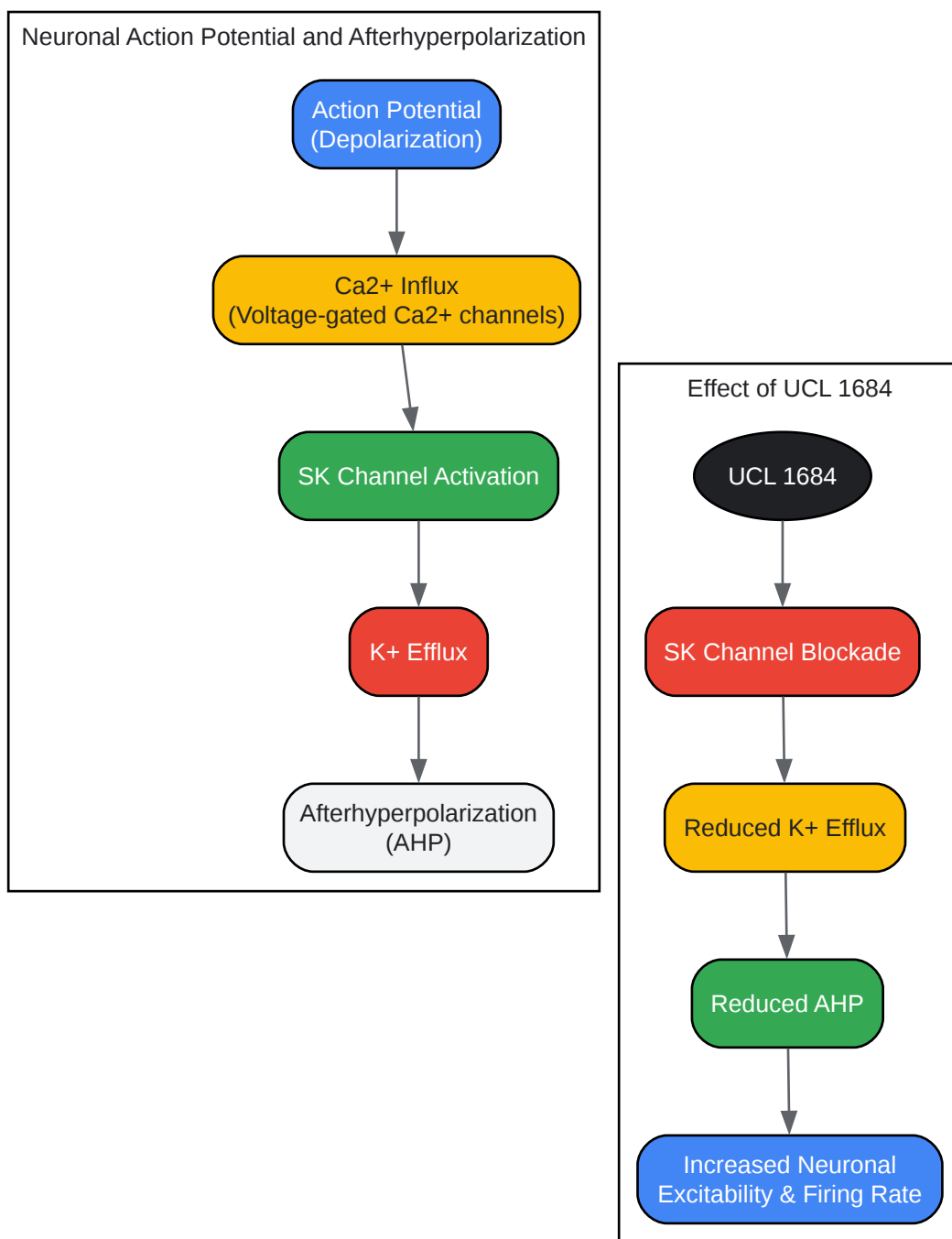
For Researchers, Scientists, and Drug Development Professionals

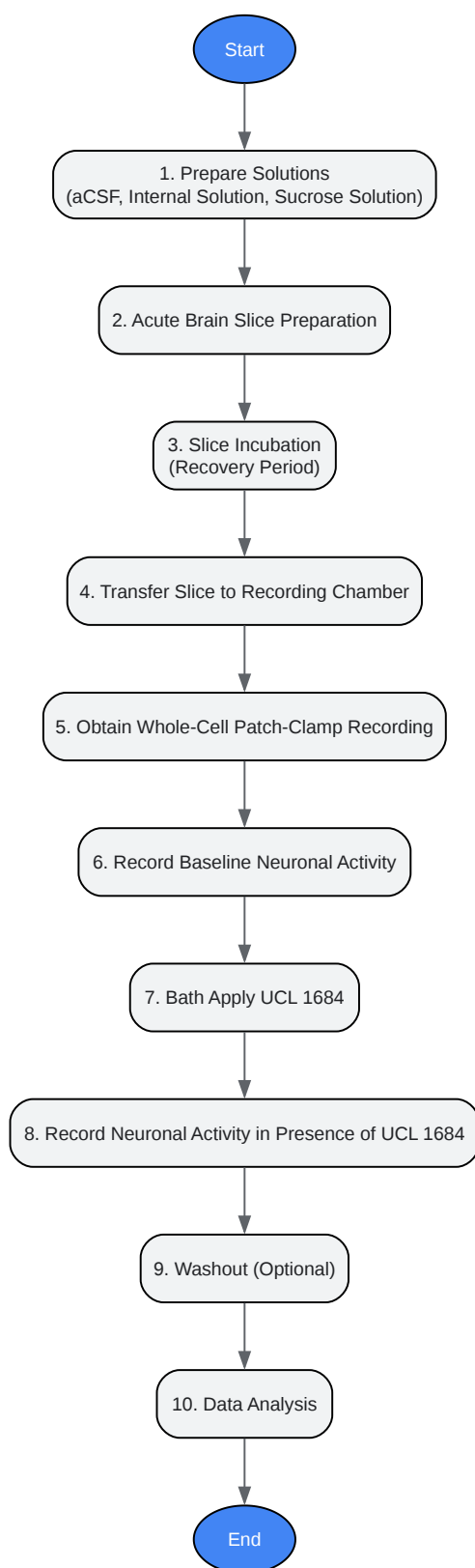
## Introduction

UCL 1684 is a potent and selective, non-peptidic antagonist of the small-conductance calcium-activated potassium (SK) channels, also known as K<sub>Ca</sub>2 channels. These channels are critical regulators of neuronal excitability, primarily by contributing to the afterhyperpolarization (AHP) that follows action potentials. Blockade of SK channels by UCL 1684 leads to a reduction of the AHP, resulting in increased neuronal firing rates and enhanced excitability. These application notes provide a comprehensive guide to the recommended concentrations and a detailed protocol for the use of UCL 1684 in in vitro slice electrophysiology experiments.

## Mechanism of Action

UCL 1684 exerts its effects by binding to and blocking the pore of SK channels. This prevents the efflux of potassium ions that is normally triggered by the influx of calcium during an action potential. The subsequent reduction in the AHP brings the neuron closer to its firing threshold, thereby increasing its firing frequency in response to a given stimulus.





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